Tris(trimethylsilyl) phosphate

Catalog No.
S578188
CAS No.
10497-05-9
M.F
C9H27O4PSi3
M. Wt
314.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trimethylsilyl) phosphate

CAS Number

10497-05-9

Product Name

Tris(trimethylsilyl) phosphate

IUPAC Name

tris(trimethylsilyl) phosphate

Molecular Formula

C9H27O4PSi3

Molecular Weight

314.54 g/mol

InChI

InChI=1S/C9H27O4PSi3/c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3

InChI Key

QJMMCGKXBZVAEI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Synonyms

tris(trimethylsilyl)phosphate

Canonical SMILES

C[Si](C)(C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Film-forming additive in lithium batteries:

Tris(trimethylsilyl) phosphate has been studied as a novel film-forming additive for LiNi₀.₅Co₀.₂Mn₀.₃O₂ electrodes in lithium-ion batteries. These batteries are known to experience performance degradation at high cut-off potentials. The addition of tris(trimethylsilyl) phosphate to the electrolyte was found to improve the cycling performance of the batteries at high cut-off potentials, likely by forming a stable protective film on the electrode surface [].

Tris(trimethylsilyl) phosphate is an organophosphorus compound characterized by the chemical formula P(SiMe₃)₃, where Me represents a methyl group. This compound appears as a colorless liquid and is known for its volatility and reactivity, particularly its tendency to ignite spontaneously in air and undergo hydrolysis readily. The molecular structure consists of a phosphorus atom bonded to three trimethylsilyl groups, which significantly influence its chemical behavior and stability .

The specific mechanism by which tris(trimethylsilyl) phosphate improves battery performance is still under investigation. Research suggests it may play a role in forming a stable protective film on the electrode surface at high voltages []. This film could help prevent electrode degradation and improve battery life.

  • Limited data available on specific hazards. However, as with most organosilicon compounds, tris(trimethylsilyl) phosphate may react with water to release flammable silane gases [].
  • It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood following general laboratory safety protocols.
, including:

  • Hydrolysis: Reacts with water to produce phosphine and trimethylsilyl alcohol:
    P(SiMe3)3+3H2OPH3+3HOSiMe3P(SiMe_3)_3+3H_2O\rightarrow PH_3+3HOSiMe_3
  • Reaction with Acyl Chlorides: Forms phosphaalkynes upon treatment with certain acyl chlorides, such as tert-butylphosphaacetylene.
  • Cleavage Reaction: When treated with potassium tert-butoxide, it cleaves one P-Si bond to yield a phosphide salt:
    P(SiMe3)3+KOtBuKP(SiMe3)2+Me3SiOtBuP(SiMe_3)_3+KO-t-Bu\rightarrow KP(SiMe_3)_2+Me_3SiO-t-Bu
  • Metal Complex Formation: Acts as a reagent in the preparation of metal phosphido clusters when reacted with metal halides or carboxylates, liberating silyl halides or carboxylates .

Tris(trimethylsilyl) phosphate can be synthesized through several methods:

  • Reaction with Trimethylsilyl Chloride: The most common method involves reacting trimethylsilyl chloride with phosphorus in the presence of sodium-potassium alloy:
    14P+3Me3SiCl+3KP(SiMe3)3+3KCl\frac{1}{4}P+3Me_3SiCl+3K\rightarrow P(SiMe_3)_3+3KCl
  • Alternative Synthetic Routes: Other methods include the reaction of chlorotrimethylsilane with phosphoric acid or other phosphorus-containing compounds .

Tris(trimethylsilyl) phosphate finds applications primarily in the field of electrochemistry:

  • Electrolyte Additive: It is used as an electrolyte additive in lithium-ion batteries, enhancing performance by forming protective films on cathode materials, thereby improving cyclability and suppressing self-discharge .
  • Chemical Synthesis: Serves as a reagent in organic synthesis and coordination chemistry for preparing various phosphorus-containing compounds .

Studies have shown that tris(trimethylsilyl) phosphate interacts favorably with layered nickel cobalt manganese oxide materials in lithium-ion batteries. It helps stabilize the interface between the electrolyte and cathode materials, leading to improved electrochemical performance. Its reactivity profile suggests that it can effectively participate in surface reactions that enhance battery life and efficiency .

Several compounds share structural or functional similarities with tris(trimethylsilyl) phosphate. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Tris(trimethylsilyl) phosphiteP(SiMe₃)₃OUsed as an electrolyte additive; less stable than phosphate.
Tris(trimethylsilyl) borateB(SiMe₃)₃OEffective for stabilizing high-voltage battery systems; different elemental composition.
Tris(pentafluorophenyl) phosphineP(C₆F₅)₃Fluorinated analog; exhibits different reactivity and stability characteristics.
Tris(phenyl) phosphateP(C₆H₅)₃Organic phosphate; more stable but less reactive than tris(trimethylsilyl) phosphate.

Tris(trimethylsilyl) phosphate stands out due to its unique reactivity profile and its application as an electrolyte additive in high-performance batteries, which is not common among its analogs .

Tris(trimethylsilyl) phosphate, with the molecular formula C₉H₂₇O₄PSi₃, represents a significant organophosphorus compound characterized by its unique molecular architecture [1]. The compound features a central phosphorus atom tetrahedrally coordinated by four oxygen atoms, with three of these oxygen atoms forming bridges to trimethylsilyl groups, while the fourth oxygen forms a terminal phosphoryl (P=O) bond [25]. This tetrahedral arrangement around the phosphorus atom is fundamental to understanding the compound's chemical behavior and reactivity patterns [11].

The molecular structure of tris(trimethylsilyl) phosphate exhibits distinct bond lengths that reflect the nature of the chemical bonding within the molecule [25]. The P=O terminal bond measures approximately 146.5 picometers, significantly shorter than the P-O bridging bonds which range from 155.2 to 155.9 picometers [25]. This difference in bond lengths indicates the partial double bond character of the P=O bond due to π-bonding contributions [11] [25]. The Si-O bonds in the molecule measure between 166.9 and 168.9 picometers, while the Si-C bonds in the trimethylsilyl groups range from 183.7 to 185.1 picometers [25].

The bond angles within the molecule further elucidate its three-dimensional structure [25]. The O-P-O angles between bridging oxygen atoms range from 103.7° to 104.5°, while the angles involving the terminal oxygen (O-P=O) are wider at approximately 114.7° [25]. The P-O-Si bond angles are typically around 130°, deviating from the ideal tetrahedral angle due to electronic and steric factors [25] [26].

Bond/AngleValue
P-O (terminal oxygen)146.5 pm
P-O (bridging to Si)155.2-155.9 pm
Si-O166.9-168.9 pm
Si-C183.7-185.1 pm
O-P-O (bridging)103.7-104.5°
O-P=O (terminal)114.7°
P-O-Si~130°

The crystal structure of tris(trimethylsilyl) phosphate has been determined through X-ray crystallography, revealing that it crystallizes in the monoclinic non-centrosymmetric space group P2₁ with unit cell parameters a=1016.67(6) pm, b=1053.70(6) pm, c=1759.2(1) pm, and β=91.916(2)° [25]. The unit cell contains two crystallographically distinct tris(trimethylsilyl) phosphate molecules, both exhibiting C₁ symmetry in the solid state, despite the molecule's potential for C₃ symmetry [25]. This reduction in symmetry is attributed to crystal packing effects and intermolecular interactions [25] [26].

The electronic structure of tris(trimethylsilyl) phosphate features significant charge separation, with the terminal oxygen of the P=O bond carrying the most negative charge, followed by the bridging oxygen atoms [11]. The silicon atoms bear partial positive charges due to the electronegativity difference with oxygen, contributing to the polar nature of the Si-O bonds [20]. The phosphorus atom also carries a partial positive charge, enhancing the electrophilicity of the P=O bond [11] [20].

Thermal Stability and Phase Behavior

Tris(trimethylsilyl) phosphate exhibits distinctive thermal properties that influence its physical state and stability under various temperature conditions [1]. At standard temperature and pressure, the compound exists as a colorless to light yellow liquid, with a melting point ranging from 3 to 4°C [5]. This low melting point ensures that the compound remains in the liquid state at room temperature, facilitating its handling and application in various chemical processes [1] [5].

The boiling point of tris(trimethylsilyl) phosphate is notably high at 228-229°C when measured at 720 mmHg pressure, indicating relatively low volatility at ambient conditions [5]. This high boiling point can be attributed to the substantial molecular weight of 314.54 g/mol and the presence of intermolecular forces between the polar P=O groups [2] [5]. The compound has a flash point of 13°C (closed cup), classifying it as a flammable liquid that requires appropriate handling precautions [5] [15].

Regarding thermal stability, tris(trimethylsilyl) phosphate remains stable within a temperature range of approximately 0-200°C when maintained under an inert atmosphere [5] [20]. Beyond this temperature range, thermal decomposition processes begin to occur, potentially leading to the cleavage of Si-O bonds and subsequent formation of various decomposition products [20]. The thermal decomposition pathway likely involves the initial breaking of the more labile Si-O bonds rather than the stronger P=O bond [11] [20].

PropertyValueNotes
Melting Point3-4°CLow melting point, liquid at room temperature
Boiling Point228-229°C at 720 mmHgHigh boiling point indicates low volatility
Flash Point13°C (closed cup)Highly flammable liquid
Thermal Stability RangeStable from 0-200°C under inert atmosphereStable when stored properly under inert gas
Decomposition Temperature> 200°C (estimated)Decomposes at elevated temperatures
Phase TransitionLiquid at room temperatureNo solid-solid phase transitions observed

The phase behavior of tris(trimethylsilyl) phosphate is relatively straightforward, with no reported solid-solid phase transitions [25]. The compound transitions directly from a crystalline solid below its melting point to a liquid state above 3-4°C [5] [25]. Crystallization studies have shown that obtaining single crystals of tris(trimethylsilyl) phosphate requires specialized techniques such as using an Optical Heating and Crystallization Device (OHCD), as conventional cooling methods typically result in a viscous, honey-like liquid rather than well-defined crystals [25].

The density of tris(trimethylsilyl) phosphate is approximately 0.945 g/mL at 25°C, with a specific gravity of 0.959 [5] [11]. The refractive index (n₂₀/D) is reported as 1.409, providing useful information for identification and purity assessment [2] [5]. The vapor pressure of the compound is 23.3 hPa at 20°C, reflecting its low volatility at ambient conditions [5] [11].

For optimal stability during storage, tris(trimethylsilyl) phosphate should be kept under an inert gas atmosphere (typically nitrogen or argon) at temperatures between 2-8°C [5] [20]. These storage conditions minimize potential degradation through reactions with atmospheric moisture or oxygen, preserving the compound's chemical integrity over extended periods [5] [11].

Solubility and Solvent Interactions

Tris(trimethylsilyl) phosphate demonstrates distinctive solubility characteristics that significantly influence its chemical applications and handling requirements [4]. The compound exhibits extremely limited solubility in water, with measurements indicating approximately 935.5 μg/L at 20°C [5] [11]. This poor water solubility is primarily attributed to the hydrophobic nature of the trimethylsilyl groups surrounding the phosphate core [4] [11]. Moreover, the compound is classified as hydrolytically sensitive (level 8), indicating that it reacts rapidly with water, protic solvents, and moisture [5] [20].

When tris(trimethylsilyl) phosphate encounters water, it undergoes hydrolysis reactions that cleave the Si-O bonds, ultimately forming trimethylsilanol and phosphoric acid as the primary products [17] [20]. This hydrolytic sensitivity necessitates careful handling under anhydrous conditions to maintain the compound's integrity [17]. The reaction with water follows a stepwise mechanism, with various phosphate-containing intermediates formed during the process [17].

Solvent TypeSolubilityNotes
WaterVery low (935.5 μg/L at 20°C)Hydrolytically unstable in water
Organic Solvents (general)Generally solublePrefers non-protic organic solvents
DichloromethaneHighly solubleCommonly used as solvent for reactions
TolueneSolubleGood solubility in aromatic solvents
EthersSolubleCompatible with ether solvents
AlcoholsReacts (hydrolytically sensitive)Undergoes hydrolysis with protic solvents
Carbonate SolventsSolubleUsed in lithium-ion battery electrolytes
HexaneModerately solubleLimited solubility in non-polar aliphatics

In contrast to its poor water solubility, tris(trimethylsilyl) phosphate demonstrates good to excellent solubility in most non-protic organic solvents [4] [20]. The compound dissolves readily in dichloromethane, making this solvent particularly suitable for reactions involving tris(trimethylsilyl) phosphate [4]. Aromatic solvents such as toluene also provide good solvation for the compound, as do ether-based solvents [4] [11].

Tris(trimethylsilyl) phosphate exhibits moderate solubility in non-polar aliphatic solvents like hexane, reflecting the influence of the compound's polar P=O group on its overall solubility profile [11] [20]. The compound's LogP value of 4.72 at 20°C indicates its lipophilic nature, explaining its preference for organic over aqueous environments [5] [11].

When used in lithium-ion battery applications, tris(trimethylsilyl) phosphate demonstrates compatibility with carbonate-based electrolyte solvents, enabling its function as an effective electrolyte additive [14] [18]. In these systems, the compound's solubility characteristics facilitate its distribution throughout the electrolyte matrix, allowing it to perform its intended functions at electrode interfaces [14] [18].

The reactivity of tris(trimethylsilyl) phosphate with protic solvents extends beyond water to include alcohols, where similar hydrolysis reactions occur [17] [21]. These reactions result in the cleavage of Si-O bonds and the formation of corresponding silyl ethers and phosphoric acid derivatives [17] [21]. The compound also demonstrates reactivity toward hydrogen fluoride (HF), forming trimethylsilyl fluoride (Me₃SiF) through a scavenging mechanism that has been exploited in battery applications [17] [19].

Understanding the solubility and solvent interaction profile of tris(trimethylsilyl) phosphate is essential for designing appropriate synthetic procedures, purification methods, and application protocols that maximize the compound's effectiveness while minimizing unwanted degradation [4] [17].

Spectroscopic Signatures (NMR, IR, MS)

Tris(trimethylsilyl) phosphate exhibits characteristic spectroscopic signatures that facilitate its identification and structural elucidation through various analytical techniques [10]. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the compound's molecular structure and electronic environment [10] [25].

In ¹H NMR spectroscopy, tris(trimethylsilyl) phosphate displays a characteristic singlet at approximately 0.0-0.3 ppm, corresponding to the nine methyl protons in each trimethylsilyl group [10] [13]. This signal appears in the upfield region due to the shielding effect of the silicon atoms [10]. The ¹³C NMR spectrum features a singlet in the range of 0.5-2.0 ppm, attributed to the carbon atoms of the methyl groups in the trimethylsilyl moieties [10] [13].

The ³¹P NMR spectrum of tris(trimethylsilyl) phosphate shows a distinctive singlet in the range of -10 to -15 ppm, characteristic of phosphorus in a phosphate environment with a P=O bond [10] [25]. This signal provides direct confirmation of the phosphate core structure [10]. Additionally, ²⁹Si NMR spectroscopy reveals signals in the range of 5 to 10 ppm, corresponding to the silicon atoms in the Si-O-P environment, with potential coupling to the phosphorus atom influencing the signal pattern [10] [25].

NMR TypeChemical Shift (ppm)AssignmentMultiplicity/Notes
¹H NMR0.0-0.3Si(CH₃)₃ protonsSinglet
¹³C NMR0.5-2.0Si(CH₃)₃ carbon atomsSinglet, typically sharp signal
³¹P NMR-10 to -15Phosphorus atom in P=O environmentSinglet, characteristic of phosphate
²⁹Si NMR5 to 10Silicon atoms in Si-O-P environmentAffected by coupling to phosphorus

Infrared (IR) spectroscopy provides additional structural information about tris(trimethylsilyl) phosphate [12] [25]. The IR spectrum features a characteristic absorption band at approximately 1264 cm⁻¹, attributed to the P=O stretching vibration [12] [25]. The P-O-Si stretching vibrations appear in the range of 1000-1100 cm⁻¹, while Si-C stretching modes are observed between 700-800 cm⁻¹ [12] [25]. Methyl group deformation vibrations are detected in the range of 1417-1448 cm⁻¹ [12] [25].

Raman spectroscopy complements IR analysis by providing information about symmetric vibrations [25]. The Raman spectrum of tris(trimethylsilyl) phosphate shows the P=O stretching vibration at 1264-1267 cm⁻¹, Si-C symmetric stretching at 614 cm⁻¹, and Si-C asymmetric stretching between 702-773 cm⁻¹ [25]. Methyl group vibrations are observed at 2904 cm⁻¹ (symmetric stretching) and 2970 cm⁻¹ (asymmetric stretching) [25].

Spectroscopic MethodValue (cm⁻¹)
IR (P=O stretching)~1264
IR (P-O-Si stretching)~1000-1100
IR (Si-C stretching)~700-800
IR (CH₃ deformation)~1417-1448
Raman (P=O stretching)1264-1267
Raman (Si-C symmetric stretching)614
Raman (Si-C asymmetric stretching)702-773
Raman (CH₃ symmetric stretching)2904
Raman (CH₃ asymmetric stretching)2970

Mass spectrometry (MS) provides crucial information about the fragmentation pattern of tris(trimethylsilyl) phosphate [8] [10]. The molecular ion peak (M⁺) appears at m/z 314, corresponding to the molecular weight of C₉H₂₇O₄PSi₃ [8]. However, this peak typically shows low intensity due to the facile fragmentation of the molecule [8] [10]. Common fragment ions include m/z 299 [M-CH₃]⁺, m/z 241 [M-Si(CH₃)₃]⁺, and m/z 225 [M-OSi(CH₃)₃]⁺ [8] [10].

The base peak in the mass spectrum typically appears at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment, which is highly stable due to the electronic configuration of silicon [8] [10]. Other significant fragments include m/z 147 [PO(OSi(CH₃)₃)]⁺, m/z 133 [Si(CH₃)₃O]⁺, and m/z 45 [CH₃Si]⁺ [8] [10]. This fragmentation pattern is consistent with the structural features of tris(trimethylsilyl) phosphate and provides a reliable fingerprint for its identification [8] [10].

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (54.55%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (45.45%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (96.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (48.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (51.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (49.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

10497-05-9

Wikipedia

Tris(trimethylsilyl) phosphate

General Manufacturing Information

Silanol, 1,1,1-trimethyl-, 1,1',1''-phosphate: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types